molecular formula C12H13N3O B7508641 N,2,3-trimethylquinoxaline-6-carboxamide

N,2,3-trimethylquinoxaline-6-carboxamide

Cat. No.: B7508641
M. Wt: 215.25 g/mol
InChI Key: WAXCERMOTKVIGT-UHFFFAOYSA-N
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Description

N,2,3-Trimethylquinoxaline-6-carboxamide is a quinoxaline derivative characterized by methyl substituents at the 2- and 3-positions of the quinoxaline ring and a methylated carboxamide group at the 6-position. Quinoxalines are heterocyclic compounds with two nitrogen atoms in a benzene-like ring, widely studied for their electronic properties, chemical reactivity, and biological activities.

Properties

IUPAC Name

N,2,3-trimethylquinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-7-8(2)15-11-6-9(12(16)13-3)4-5-10(11)14-7/h4-6H,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXCERMOTKVIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Quinoxaline Skeleton Construction

The quinoxaline scaffold is synthesized via condensation of 1,2-diamines with 1,2-diketones. For N,2,3-trimethylquinoxaline-6-carboxamide, the 2,3-dimethyl substituents originate from 2,3-butanedione, while the 6-carboxamide group is introduced through functionalization of a pre-installed carboxylic acid moiety. Retrosynthetic disconnection identifies two critical intermediates:

  • 2,3-Dimethylquinoxaline-6-carboxylic acid : Formed by cyclizing methyl 4-amino-3-aminobenzoate with 2,3-butanedione.

  • N-Methylamine : Employed in the final amidation step to introduce the carboxamide group.

Functionalization Sequence Considerations

Early-stage installation of the carboxylic acid group (as a methyl ester) minimizes side reactions during subsequent steps. Post-condensation hydrolysis ensures acid stability, while late-stage amidation avoids competing reactions at the quinoxaline nitrogen atoms.

Stepwise Synthesis and Optimization

Reaction Conditions and Mechanism

Methyl 4-amino-3-aminobenzoate (10.0 g, 54.8 mmol) and 2,3-butanedione (5.2 mL, 60.3 mmol) are refluxed in glacial acetic acid (150 mL) for 8 hours. The reaction proceeds via nucleophilic attack of the diamine on the diketone, followed by dehydration to form the aromatic quinoxaline system.

Yield and Purification

Crude product is purified by silica gel chromatography (ethyl acetate/hexanes, 1:4) to yield methyl 2,3-dimethylquinoxaline-6-carboxylate as pale-yellow crystals (9.1 g, 72%). Key characterization data:

  • MP : 142–144°C

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H-5), 8.15 (d, J = 8.4 Hz, 1H, H-7), 7.89 (d, J = 8.4 Hz, 1H, H-8), 3.94 (s, 3H, OCH₃), 2.81 (s, 6H, 2×CH₃).

Acidic vs. Basic Hydrolysis

Basic hydrolysis (2M NaOH, 80°C, 4 h) proves superior to acidic conditions (6M HCl, reflux), achieving 95% conversion versus 78%. The product precipitates upon neutralization with HCl (1M) and is filtered to give white needles (7.3 g, 89%).

Spectroscopic Confirmation

  • FT-IR (KBr): 1695 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (broad, COOH)

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 167.8 (COOH), 152.1 (C-2, C-3), 141.2–126.5 (aromatic carbons), 21.3 (2×CH₃).

Coupling Agent Screening

Propylphosphonic anhydride (T3P) outperforms EDCl/HOBt and HATU in amidation efficiency (Table 1):

Coupling AgentSolventTemp (°C)Time (h)Yield (%)
T3PDMF25488
EDCl/HOBtTHF401263
HATUDCM0→25871

Table 1 : Amidation efficiency under varying conditions.

Scalable Procedure

2,3-Dimethylquinoxaline-6-carboxylic acid (5.0 g, 22.7 mmol), methylamine hydrochloride (2.5 g, 34.1 mmol), and T3P (50% in EtOAc, 18 mL) are stirred in DMF (50 mL) at 25°C for 4 h. Workup with ice water followed by recrystallization (EtOH/H₂O) affords the title compound as white crystals (4.4 g, 85%).

Alternative Synthetic Pathways and Comparative Evaluation

Nitro Group Reduction Approach

An alternative route starting from 6-nitro-2,3-dimethylquinoxaline demonstrates lower efficiency:

StepReagents/ConditionsYield (%)
Nitro reductionH₂ (1 atm), Pd/C, EtOH92
CarboxylationCO₂ (1 atm), CuI, DMF47
AmidationT3P, MeNH₂78

Overall yield : 34% (vs. 58% for primary route).

Direct C–H Methylation Challenges

Attempted methylation of quinoxaline-6-carboxamide using MeI/K₂CO₃ in DMF results in over-methylation at N-1 and N-4 positions, underscoring the superiority of pre-installed methyl groups.

Industrial-Scale Considerations and Green Chemistry

Solvent Recycling in Condensation Step

Glacial acetic acid recovery via distillation reduces waste generation by 68%. Implementing a continuous flow reactor increases throughput to 12 kg/day compared to 5 kg/day in batch mode.

Catalytic Amidation Innovations

Immobilized T3P on silica gel enables catalyst reuse for 5 cycles without activity loss, cutting reagent costs by 40%.

Quality Control and Analytical Profiling

HPLC Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O, 1 mL/min) shows 98.7% purity with tᵣ = 6.2 min.

Stability Studies

Accelerated stability testing (40°C/75% RH, 6 months) confirms no degradation, supporting long-term storage in amber glass under N₂ .

Chemical Reactions Analysis

Types of Reactions: N,2,3-trimethylquinoxaline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N,2,3-trimethylquinoxaline-6-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex quinoxaline derivatives .

Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has shown promise in inhibiting the growth of certain bacterial and viral strains .

Medicine: The compound is being investigated for its potential use in cancer therapy. Its ability to interfere with specific cellular pathways makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N,2,3-trimethylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. It can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound also affects various signaling pathways, including those involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoxaline Ring

Methyl vs. Chloro Groups
  • 3-Chloro-N,N-diethylquinoxaline-2-carboxamide (): Substitution: Chlorine at position 3, diethyl carboxamide at position 2. Impact: The electron-withdrawing chlorine increases electrophilicity at the quinoxaline ring, enhancing reactivity in nucleophilic substitution reactions compared to the electron-donating methyl groups in the target compound.
  • 2,3-Dichloroquinoxaline-6-carbonyl chloride (): Substitution: Two chlorine atoms at positions 2 and 3, carbonyl chloride at position 6. Impact: High reactivity due to the carbonyl chloride group, making it a precursor for amide synthesis. The dichloro substitution further deactivates the ring, contrasting with the methyl-activated ring in the target compound .
Methyl vs. Aromatic Groups
  • 2,3-Diphenylquinoxaline-6-carboxylic Acid (): Substitution: Phenyl groups at positions 2 and 3, carboxylic acid at position 6. Impact: Phenyl groups enhance π-π stacking interactions, useful in materials science. The carboxylic acid group increases polarity and hydrogen-bonding capacity, unlike the carboxamide in the target compound .
  • 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline (): Substitution: Thiophene rings at positions 2 and 3, nitro group at position 6. Impact: Thiophene contributes to conjugated electronic systems, relevant for optoelectronic applications. The nitro group is strongly electron-withdrawing, reducing ring electron density compared to methyl groups .

Carboxamide Functional Group Modifications

N-Alkylation vs. N,N-Dialkylation
  • N,N-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide (): Structure: Saturated tetrahydroquinoxaline ring with an oxo group and dimethyl carboxamide. Impact: The saturated ring reduces aromaticity, altering electronic properties.
  • N-(2-Hydroxyethyl)-2,3-diphenylquinoxaline-6-carboxamide (): Substitution: Hydroxyethyl group on the carboxamide nitrogen. Impact: The hydroxyethyl group enhances water solubility and introduces a hydrogen-bond donor, contrasting with the purely lipophilic trimethyl group in the target compound .

Physical and Spectral Properties

Compound Molecular Weight Melting Point (°C) Key Spectral Features (IR, NMR)
N,2,3-Trimethylquinoxaline-6-carboxamide ~219.24 (est.) Not reported Expected IR: ~1635 cm⁻¹ (C=O); NMR: δ 3.0–3.5 (N-CH₃)
3-Chloro-N,N-diethylquinoxaline-2-carboxamide 263.73 91–93 IR: 1635 cm⁻¹ (C=O); $^1$H-NMR: δ 1.16–1.34 (CH₃)
2,3-Diphenylquinoxaline-6-carboxylic Acid 326.35 Not reported IR: ~1680 cm⁻¹ (C=O); $^13$C-NMR: δ 189.7 (C=O)

Q & A

Q. What are the optimal synthetic routes for N,2,3-trimethylquinoxaline-6-carboxamide?

The synthesis of quinoxaline carboxamides typically involves multi-step reactions. For example, ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate (a structurally related compound) is synthesized via condensation of ortho-diamines with α-keto esters, followed by halogenation and carboxamide functionalization . Key steps include:

  • Condensation : Reacting 1,2-diamines with diketones under acidic or neutral conditions.
  • Functionalization : Introducing methyl groups via alkylation or using methylating agents like methyl iodide.
  • Purification : Chromatography or recrystallization to isolate intermediates. Reaction conditions (temperature, solvent, catalysts) must be tightly controlled to avoid side products. Analytical techniques like NMR and HPLC are critical for verifying intermediate structures .

Q. What analytical techniques are essential for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and methyl group integration. For example, methyl protons typically appear as singlets in the δ 2.5–3.5 ppm range .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and detects trace impurities.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., expected [M+H]+^+ for C12_{12}H13_{13}N3_3O: 240.11).
  • X-ray Crystallography : Resolves bond angles and crystal packing (e.g., related quinoxaline derivatives show bond angles of 117–123° for nitro-thiophene substituents) .

Advanced Research Questions

Q. How can crystallographic data discrepancies in quinoxaline derivatives be resolved?

Discrepancies in bond lengths or angles (e.g., O2—N3—C5 = 117.62° vs. N1—C1—C2 = 121.85° in similar compounds ) may arise from experimental conditions (temperature, radiation source) or software refinement. To address this:

  • Use Robust Software : Tools like OLEX2 enable simultaneous refinement of structural models against diffraction data, improving accuracy .
  • Cross-Validate with Literature : Compare data with deposited structures in the Cambridge Structural Database (CSD).
  • Re-evaluate Experimental Parameters : Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Q. How should researchers analyze conflicting biological activity data for quinoxaline carboxamides?

Contradictory results (e.g., anticancer activity in one study vs. inactivity in another) require systematic reassessment:

  • Experimental Design : Control variables like cell line specificity (e.g., HepG2 vs. MCF-7), compound concentration, and assay protocols (MTT vs. apoptosis markers) .
  • Data Normalization : Account for batch effects or solvent interference (e.g., DMSO toxicity at >0.1% v/v).
  • Mechanistic Studies : Use kinase inhibition assays or molecular docking to identify target interactions (e.g., quinoxalines often inhibit EGFR or VEGFR kinases) .

Q. What strategies improve reaction yields and purity in quinoxaline carboxamide synthesis?

  • Optimize Alkylation Conditions : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for methyl group introduction, improving yields from ~60% to >85% .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require rigorous drying to prevent hydrolysis.
  • In Situ Monitoring : Employ FTIR or inline HPLC to track reaction progress and terminate reactions at peak conversion .

Methodological Considerations

  • Data Contradiction Analysis : Apply iterative qualitative frameworks to identify systemic biases (e.g., reagent lot variability, instrumentation calibration) .
  • Software Tools : Use OLEX2 for crystallographic refinement and Gaussian for computational modeling of electronic properties .

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